N-(3-chloro-4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJSSPSJJZUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the stringent reaction conditions required for the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The methanesulfonamide group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Alterations to the substituents on the phenyl ring significantly impact physicochemical and biological properties:
Key Observations :
Modifications to the Sulfonamide Group
Variations in the sulfonamide moiety or its attachment point influence biological activity:
Key Observations :
Biological Activity
N-(3-chloro-4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.7 g/mol. The compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety, which is known for its biological activity and potential medicinal applications. The presence of halogen substituents enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmaceutical research.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents are believed to enhance binding affinity, which may lead to the inhibition of specific enzymatic pathways relevant in cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which is particularly relevant for therapeutic applications in oncology.
- Receptor Interaction : Its structural features allow it to interact effectively with certain receptors, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in anticancer applications. Below is a summary of its biological activities based on various studies:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth by interfering with cellular processes involved in proliferation. |
| Enzyme Inhibition | Effective against specific enzymes implicated in disease progression. |
| Protein Binding Studies | Demonstrates significant binding affinity to target proteins, enhancing efficacy. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound can inhibit the activity of enzymes like topoisomerase, which plays a crucial role in DNA replication and repair. For example, IC50 values for enzyme inhibition have been reported, indicating its potency compared to standard inhibitors .
- Comparative Analyses : In studies comparing this compound with structurally similar compounds, it was found that the unique combination of chloro and fluoro substituents provided enhanced reactivity and biological efficacy.
- Computational Drug Discovery : Computational methods have been employed to predict the binding affinities and potential interactions of this compound with various targets, highlighting its suitability for further development as a therapeutic agent .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as an intermediate for synthesizing more complex organic molecules with potential therapeutic effects.
- Biological Studies : Used extensively in enzyme inhibition studies to understand its interaction mechanisms.
- Industrial Applications : Potential use in the production of agrochemicals due to its reactivity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
